5-Acrylamido-2-(hydroxymethyl)phenylboronic acid

Vue d'ensemble

Description

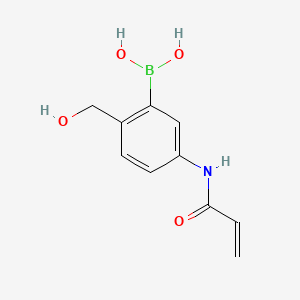

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acrylamido group, a hydroxymethyl group, and a phenylboronic acid moiety. The combination of these functional groups imparts unique chemical properties, making it a valuable reagent in organic synthesis and other applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid typically involves the reaction of 2-(hydroxymethyl)phenylboronic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The acrylamido group can be reduced to form an amine.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: 5-Acrylamido-2-carboxyphenylboronic acid.

Reduction: 5-Acrylamido-2-(aminomethyl)phenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the coupling partner.

Applications De Recherche Scientifique

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a sensor for detecting carbohydrates and other biomolecules due to the boronic acid moiety’s ability to form reversible covalent bonds with diols.

Medicine: Explored for its potential in drug delivery systems and as a building block for designing boron-containing pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is primarily based on the reactivity of its functional groups:

Boronic Acid Moiety: Forms reversible covalent bonds with diols, making it useful in sensing and separation applications.

Acrylamido Group: Can undergo polymerization reactions, allowing the compound to be incorporated into polymer networks.

Hydroxymethyl Group: Provides a site for further functionalization, enabling the synthesis of a wide range of derivatives.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the acrylamido and hydroxymethyl groups, making it less versatile in certain applications.

2-(Hydroxymethyl)phenylboronic Acid: Similar structure but without the acrylamido group, limiting its use in polymerization reactions.

Acrylamidophenylboronic Acid: Lacks the hydroxymethyl group, reducing its potential for further functionalization.

Uniqueness: 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both the acrylamido and hydroxymethyl groups allows for polymerization and further functionalization, respectively, making it a valuable compound in multiple fields of research.

Activité Biologique

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid (AHPBA) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, biosensing, and as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AHPBA is characterized by the presence of an acrylamide group and a hydroxymethyl phenylboronic acid moiety. Its chemical structure allows for specific interactions with diols, which is a key feature in its biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H14BNO4 |

| Molecular Weight | 233.05 g/mol |

| CAS Number | 1217500-76-9 |

| pKa | Approximately 9.0 |

The biological activity of AHPBA primarily arises from its ability to form reversible covalent bonds with diols through boronate ester formation. This interaction is particularly significant in the context of glucose sensing and drug delivery systems.

- Boronate Ester Formation : AHPBA can react with sugars (e.g., glucose) to form boronate esters, which can be exploited in glucose-responsive systems. The binding affinity of AHPBA to glucose is influenced by pH and ionic strength, making it suitable for physiological applications .

- Enzyme Interaction : AHPBA has shown potential in modulating enzyme activity by interacting with specific active sites, which may lead to therapeutic effects in various diseases .

1. Glucose Sensing

AHPBA has been utilized in the development of glucose-sensitive hydrogels. These hydrogels exhibit a change in optical properties upon binding to glucose, making them suitable for non-invasive monitoring of blood sugar levels. The binding constant for AHPBA with glucose at physiological pH is reported to be significantly higher than that of other boronic acids, indicating its effectiveness as a glucose sensor .

2. Drug Delivery Systems

Due to its ability to form stable complexes with diols and sugars, AHPBA is being explored as a carrier for targeted drug delivery. The reversible nature of boronate ester formation allows for controlled release of therapeutic agents in response to specific biological triggers, such as changes in glucose concentration .

Case Studies and Research Findings

Several studies have investigated the biological activity of AHPBA:

- Study on Glucose Binding : Research demonstrated that AHPBA exhibits a high binding affinity for fructose and glucose, with equilibrium constants (K_eq) reported at physiological pH being significantly higher than those for traditional phenylboronic acids .

- Hydrogel Applications : In one study, AHPBA was incorporated into hydrogel matrices that responded to glucose levels. The hydrogels showed a distinct optical diffraction response when exposed to varying concentrations of glucose, indicating their potential use in real-time biosensing applications .

- Enzyme Modulation : Another investigation revealed that AHPBA could inhibit certain enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders .

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-5-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO4/c1-2-10(14)12-8-4-3-7(6-13)9(5-8)11(15)16/h2-5,13,15-16H,1,6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPPDIZUHBQKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C=C)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675139 | |

| Record name | [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-76-9 | |

| Record name | B-[2-(Hydroxymethyl)-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.